6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxalin-2-OL
CAS No.:
Cat. No.: VC15911671
Molecular Formula: C14H17BN2O3
Molecular Weight: 272.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BN2O3 |
|---|---|
| Molecular Weight | 272.11 g/mol |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoxalin-2-one |
| Standard InChI | InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)16-8-12(18)17-10/h5-8H,1-4H3,(H,17,18) |
| Standard InChI Key | UEMBCUUILHWSKD-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C=N3 |
Introduction
Chemical Structure and Nomenclature
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2-ol features a quinoxaline backbone substituted at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group and at the 2-position with a hydroxyl group. The quinoxaline core consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4, contributing to its electron-deficient character and ability to participate in π-π stacking interactions. The pinacol boronic ester enhances solubility in organic solvents and stabilizes the boron center, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .
The hydroxyl group at position 2 introduces hydrogen-bonding capability, which may influence crystallinity, solubility, and intermolecular interactions. This substitution pattern distinguishes the compound from simpler quinoxaline derivatives, such as those reported in studies targeting colorectal cancer (CRC) via COX-2 and LDHA inhibition .
Synthesis and Characterization
Synthetic Routes
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2-ol likely involves a multi-step sequence starting from a halogenated quinoxalin-2-ol precursor. A plausible route includes:
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Halogenation: Introduction of a bromine or iodine atom at the 6-position of quinoxalin-2-ol via electrophilic aromatic substitution.
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Miyaura Borylation: Palladium-catalyzed coupling of the halogenated intermediate with bis(pinacolato)diboron (BPin) to install the boronic ester group .
This methodology aligns with strategies used for analogous quinoxaline derivatives, where boronic esters are introduced to enable subsequent cross-coupling reactions . For example, in studies of quinazolinone Schiff bases, palladium catalysts facilitated the incorporation of functional groups critical for biological activity .
Spectroscopic Characterization
Key spectroscopic data for the compound can be inferred from related structures:
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FT-IR: Expected absorption bands include O-H stretching (3200–3500 cm), B-O vibrations (1350–1400 cm), and aromatic C=C/C=N stretches (1450–1600 cm) .
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H NMR: The aromatic protons of the quinoxaline core typically resonate between δ 7.5–9.0 ppm, while the pinacol methyl groups appear as a singlet near δ 1.3 ppm. The hydroxyl proton may show broad resonance depending on solvent and hydrogen bonding .
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C NMR: The boron-bound carbon (C-6) is deshielded, appearing near δ 85–90 ppm, consistent with sp-hybridized carbons adjacent to boron .
Elemental analysis would confirm the empirical formula (CHBNO), with deviations indicating potential impurities or hydration.
Physicochemical Properties
Solubility and Lipophilicity
The pinacol boronic ester group enhances lipophilicity compared to the parent quinoxalin-2-ol, as evidenced by logP calculations for similar compounds . For instance, quinazolinone derivatives with bulky substituents exhibited reduced aqueous solubility due to decreased hydrogen-bonding capacity . The hydroxyl group at position 2 may partially offset this by providing a polar interaction site.
Stability
Boronic esters are generally stable under anhydrous conditions but hydrolyze in aqueous media to form boronic acids. This property makes the compound suitable for use in organic solvents during synthetic applications but necessitates careful storage to prevent decomposition.
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